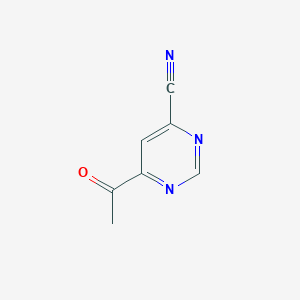

6-Acetylpyrimidine-4-carbonitrile

Description

Structure

2D Structure

Propriétés

IUPAC Name |

6-acetylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEORJOGJGGTVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Acetylpyrimidine 4 Carbonitrile

Reactions at the Acetyl Moiety

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is a primary site for a variety of chemical modifications, including condensations, oxidations, and reductions.

Aldol (B89426) and Claisen-Schmidt Condensations:

The acetyl group readily participates in base-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgresearchgate.net This reaction is a cornerstone for synthesizing α,β-unsaturated ketones, commonly known as chalcones. taylorandfrancis.com In the case of 6-acetylpyrimidine-4-carbonitrile, the acetyl group can condense with various aromatic aldehydes in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcone (B49325) derivatives. wikipedia.orgtaylorandfrancis.com These reactions are often carried out under mild conditions and can even be performed solvent-free, offering an environmentally friendly approach. nih.gov

The general mechanism involves the deprotonation of the α-carbon of the acetyl group to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org Subsequent dehydration of the resulting β-hydroxycarbonyl intermediate leads to the formation of the stable, conjugated α,β-unsaturated ketone. researchgate.netnih.gov

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH | (E)-3-phenyl-1-(4-cyano-6-pyrimidinyl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | KOH | (E)-1-(4-cyano-6-pyrimidinyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Oxidation and Reduction:

The acetyl group can undergo both oxidation and reduction to introduce new functionalities. Oxidation of the acetyl group can lead to the formation of a carboxylic acid or other oxidized species, depending on the reagents used. Conversely, reduction of the carbonyl group can yield a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this transformation. chemistrysteps.comopenstax.org The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile group or the pyrimidine (B1678525) ring.

Reactions at the Carbonitrile Moiety

The carbonitrile (or nitrile) group is a valuable functional group that can undergo a variety of transformations, including nucleophilic additions, hydrolysis, and cyclization reactions to form new heterocyclic rings. chemistrysteps.comlibretexts.org

Nucleophilic Additions and Hydrolysis:

The carbon of the nitrile group is electrophilic and can be attacked by nucleophiles. openstax.orglibretexts.org Water, in the presence of either acid or base, can add to the nitrile to yield an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comopenstax.orglibretexts.org This two-step process transforms the nitrile into a carboxylate salt under basic conditions or a carboxylic acid under acidic conditions. chemistrysteps.com

Organometallic reagents, such as Grignard reagents, can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. openstax.orglibretexts.org

Cyclization to Form Heterocyclic Rings:

The nitrile group is a key precursor for the synthesis of various nitrogen-containing heterocycles. For instance, reaction with compounds containing a thiol and an amino group can lead to the formation of thiazole (B1198619) rings. nih.gov Similarly, reaction with appropriate binucleophiles can result in the formation of imidazoles. ekb.eg These cyclization reactions often proceed through an initial nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and dehydration or elimination of a small molecule. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Core

The pyrimidine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution:

Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the attached acetyl and carbonitrile groups, the ring is highly deactivated towards electrophilic aromatic substitution. byjus.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comuoanbar.edu.iq Reactions such as nitration, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve and require harsh conditions. masterorganicchemistry.comuoanbar.edu.iq If substitution does occur, it is directed to the positions that are least deactivated. masterorganicchemistry.comuoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqwikipedia.orgnih.gov A good leaving group on the ring, such as a halogen, can be readily displaced by a variety of nucleophiles. While this compound itself does not have an obvious leaving group on the ring, derivatives such as 6-chloro-4-acetylpyrimidine could undergo SNAr. The reaction typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.gov

Cycloaddition and Annulation Reactions Involving the Pyrimidine Ring System

The pyrimidine ring can participate in cycloaddition and annulation reactions, leading to the formation of more complex fused heterocyclic systems. rsc.org These reactions often involve the π-system of the pyrimidine ring acting as either a diene or a dienophile component. youtube.com

For example, in a [4+2] cycloaddition (Diels-Alder type reaction), the pyrimidine ring could potentially react with a dienophile. However, the aromaticity of the pyrimidine ring makes such reactions challenging. More common are annulation reactions where a new ring is built onto the existing pyrimidine core by a sequence of reactions. These strategies are powerful tools for constructing polycyclic aromatic compounds. rsc.orgyoutube.comyoutube.com

Derivatization Strategies for Enhancing Molecular Complexity

The multiple reactive sites on this compound allow for a wide range of derivatization strategies to increase molecular complexity. nih.govresearchgate.net By sequentially or concurrently modifying the acetyl group, the nitrile group, and the pyrimidine ring, a diverse library of complex molecules can be generated from this single starting material.

For instance, the acetyl group can be converted into a chalcone, which then can undergo further reactions like Michael addition or cyclization. Simultaneously, the nitrile group could be hydrolyzed to a carboxylic acid, which can then be converted into an ester or an amide. These transformations, combined with potential substitutions on the pyrimidine ring, offer a modular approach to synthesizing complex molecules with diverse functionalities.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| Lithium aluminum hydride |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| 4-Nitrobenzaldehyde |

| (E)-3-phenyl-1-(4-cyano-6-pyrimidinyl)prop-2-en-1-one |

| (E)-1-(4-cyano-6-pyrimidinyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| (E)-1-(4-cyano-6-pyrimidinyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy would provide crucial information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns, and integration values. For 6-Acetylpyrimidine-4-carbonitrile, one would expect to observe signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the methyl protons of the acetyl group. The precise chemical shifts would be influenced by the electron-withdrawing nature of the nitrile and acetyl groups.

Carbon-13 (¹³C) NMR Spectroscopy complements ¹H NMR by detailing the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the acetyl group, the nitrile carbon, and the carbons of the pyrimidine ring. The chemical shifts would provide insight into the electronic environment of each carbon.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the pyrimidine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework.

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyrimidine-H2 | ~9.1 | ~158 |

| Pyrimidine-H5 | ~8.9 | ~120 |

| Acetyl-CH₃ | ~2.7 | ~25 |

| Pyrimidine-C4 | N/A | ~135 |

| Pyrimidine-C6 | N/A | ~160 |

| Carbonyl-C=O | N/A | ~195 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show prominent absorption bands confirming its key structural features.

Expected IR Absorption Frequencies

| Functional Group | Bond | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O | 1690-1710 |

| Nitrile | C≡N | 2220-2240 |

| Pyrimidine Ring | C=N | 1520-1650 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₇H₅N₃O), the molecular weight is 147.13 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 147. Subsequent fragmentation would likely involve the loss of the acetyl group (•CH₃CO) or the methyl radical (•CH₃), leading to characteristic fragment ions that would help to confirm the structure.

Expected Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| 147 | Molecular Ion [M]⁺ |

| 132 | [M - CH₃]⁺ |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. The calculated elemental composition for C₇H₅N₃O is C, 57.14%; H, 3.43%; N, 28.56%; O, 10.87%. Experimental findings from elemental analysis would be expected to closely match these theoretical values, thereby verifying the compound's stoichiometry.

Elemental Composition of this compound

| Element | Symbol | Calculated % |

|---|---|---|

| Carbon | C | 57.14 |

| Hydrogen | H | 3.43 |

| Nitrogen | N | 28.56 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions. It would confirm the planarity of the pyrimidine ring and provide insight into the crystal packing and any potential hydrogen bonding or π-stacking interactions in the solid state.

Computational Chemistry Applications and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 6-acetylpyrimidine-4-carbonitrile. These calculations provide a detailed picture of the molecule's electronic structure, which in turn governs its reactivity and three-dimensional shape (molecular geometry).

DFT studies can determine various electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. Furthermore, these calculations can map the electrostatic potential (MEP) of the molecule, identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged). This information is vital for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov

The molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be optimized using quantum chemical methods. pressbooks.pubyoutube.comlibretexts.orgyoutube.com The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a basic framework for predicting the arrangement of electron pairs around the central atoms to minimize repulsion, which is then refined by computational calculations. pressbooks.pubyoutube.comlibretexts.orgyoutube.comlibretexts.org For instance, the geometry of the pyrimidine (B1678525) ring and the orientation of the acetyl and carbonitrile substituents are critical for its interaction with biological targets. Theoretical calculations have been used to model the geometric and electronic parameters of similar pyrimidine derivatives, providing insights into their stability and reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchpublish.com These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

QSAR studies have been successfully applied to pyrimidine derivatives to model their antifungal activity. nih.govresearchgate.netscilit.comjapsonline.com In a typical study, a dataset of pyrimidine compounds with known antifungal activities (e.g., Minimum Inhibitory Concentration or MIC values) is used. nih.govresearchgate.netscilit.com The dataset is usually divided into a training set, for building the model, and a test set, for validating its predictive power. nih.govresearchgate.net

Genetic Function Approximation (GFA) and Multiple Linear Regression (MLR) are common statistical methods used to develop QSAR models. nih.govresearchgate.netjapsonline.com These models correlate the antifungal activity with various molecular descriptors. The robustness and predictive ability of the developed models are assessed using statistical parameters like the squared correlation coefficient (R²), cross-validation coefficients (Q² or R²pred), and Root Mean Square Error (RMSE). researchpublish.comnih.govresearchgate.net

For instance, a QSAR study on a series of 1,6-dihydropyrimidine derivatives identified models with good predictive capacity for antifungal activity against Candida albicans. nih.govresearchgate.net Such models can be instrumental in designing new pyrimidine-based antifungal agents. frontiersin.orgmdpi.commdpi.com

A crucial aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity. These descriptors can be broadly categorized into lipophilic, electronic, and steric (or topological) parameters. frontiersin.orgnih.gov

Lipophilic Descriptors: Parameters like LogP (partition coefficient) describe the hydrophobicity of a molecule, which is important for its ability to cross cell membranes. frontiersin.orgresearchgate.net

Electronic Descriptors: These include parameters derived from quantum chemical calculations, such as dipole moment and the energies of HOMO and LUMO, which describe the electronic properties of the molecule. frontiersin.org

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. frontiersin.org Examples include molecular weight, molecular surface area, and various topological indices like the BalabanJ and Wiener indices. frontiersin.orgnih.govresearchgate.net

In a QSAR study on 1,6-dihydropyrimidine derivatives, descriptors such as CHI_3_C, Molecular_SurfaceArea, and Jurs_DPSA_1 were found to contribute significantly to the antifungal activity. nih.govresearchgate.net The identification of these key descriptors provides valuable insights into the structural requirements for enhanced biological activity. nih.govresearchgate.net

Table 1: Key Physicochemical Descriptors in QSAR Studies of Pyrimidine Derivatives

| Descriptor Category | Example Descriptors | Significance in Drug Design |

| Lipophilic | LogP, GCUT_SLOGP_2 | Influences membrane permeability and absorption. frontiersin.orgresearchgate.net |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs molecular interactions and reactivity. frontiersin.org |

| Steric/Topological | Molecular Weight, Molecular Surface Area, BalabanJ, Wiener index | Relates to the size, shape, and fit of the molecule within a receptor binding site. frontiersin.orgnih.govresearchgate.net |

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, such as a protein or enzyme (receptor). visionpublisher.infonih.govnih.gov This method is crucial for understanding the molecular basis of a drug's action and for designing new, more potent inhibitors.

Molecular docking simulations have been employed to study the interaction of pyrimidine derivatives with various biological targets, including DNA gyrase and protein kinases. nih.govwho.intmdpi.comnih.gov DNA gyrase is an essential bacterial enzyme, making it an attractive target for the development of new antibacterial agents. nih.govwho.intmdpi.com Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.govnih.gov

The docking process involves placing the ligand in the active site of the receptor and calculating the binding energy for different conformations. visionpublisher.info The conformation with the lowest binding energy is considered the most stable and likely binding mode. researchgate.net Docking studies can predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.govwho.intresearchgate.net For example, docking studies of pyrimidine derivatives into the active site of DNA gyrase have helped to elucidate their potential as antibacterial agents. nih.govwho.intmdpi.com Similarly, docking pyrimidine-based compounds into the ATP-binding site of protein kinases can predict their potential as kinase inhibitors. nih.govnih.govnih.gov

Molecular docking provides a structural basis for the Structure-Activity Relationships (SAR) observed in a series of compounds. mdpi.com By visualizing the docked poses of different derivatives, researchers can understand why certain structural modifications lead to an increase or decrease in biological activity. researchpublish.comresearchgate.net

For instance, if a particular substituent on the pyrimidine ring forms a crucial hydrogen bond with a specific amino acid residue in the receptor's active site, this would explain its importance for activity. Conversely, a bulky substituent that causes steric clashes with the receptor would be predicted to decrease activity. These insights are invaluable for the rational design of new derivatives with improved binding affinity and selectivity. mdpi.com The analysis of ligand-receptor interactions at the atomic level allows for a more targeted approach to drug discovery, moving beyond trial-and-error synthesis. nih.govrna-society.orgbiorxiv.orgsc-best-practices.org

Molecular Dynamics Simulations for Conformational Analysis, Stability, and Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide critical insights into its dynamic behavior.

Stability: The stability of different conformations can be assessed by analyzing the trajectory of the MD simulation. Root Mean Square Deviation (RMSD) calculations of the atomic positions over time would indicate whether the molecule remains in a stable conformation or undergoes significant structural changes.

Protein-Ligand Complex Dynamics: In the context of drug design, should this compound be identified as a ligand for a particular protein target, MD simulations would be invaluable. These simulations can elucidate the stability of the binding pose predicted by molecular docking. Key analyses would include:

RMSD of the Ligand and Protein: To assess the stability of the complex.

Root Mean Square Fluctuation (RMSF) of Protein Residues: To identify which parts of the protein are flexible and which are constrained by ligand binding.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between the ligand and protein throughout the simulation.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.

A hypothetical data table for such an analysis is presented below.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a reasonable timescale to observe significant conformational changes and interactions. |

| Average Ligand RMSD | 1.5 Å | Suggests the ligand remains stably bound in the active site. |

| Key Residue RMSF | Low fluctuation in binding site residues | Indicates that the binding of the ligand stabilizes the active site. |

| Hydrogen Bond Occupancy | > 80% for key interactions | Demonstrates stable and persistent hydrogen bonding, crucial for affinity. |

| Binding Free Energy | -45 kcal/mol | A strong negative value would suggest high binding affinity. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In silico ADMET prediction is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological properties. Various computational models and software can be used to predict these properties for this compound.

Absorption: Predictions would focus on properties like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability. These are often predicted based on physicochemical properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

Distribution: Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of a drug, while BBB penetration is crucial for CNS-acting drugs.

Metabolism: Predictions would identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. The acetyl group and the pyrimidine ring would be likely sites for metabolic reactions.

Excretion: This involves predicting the route and rate of elimination from the body, often correlated with properties like water solubility.

Toxicity: A range of toxicity endpoints can be predicted, including:

hERG (human Ether-à-go-go-Related Gene) Inhibition: To assess the risk of cardiotoxicity.

Ames Mutagenicity: To predict the potential for the compound to cause DNA mutations.

Hepatotoxicity: To evaluate the risk of liver damage.

LD50 (Lethal Dose, 50%): To estimate the acute toxicity.

A hypothetical ADMET profile for this compound is shown in the table below.

| ADMET Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier | Low Penetration | Unlikely to cause CNS side effects unless desired. |

| Plasma Protein Binding | Moderate | A balanced free fraction may be available. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Excretion | ||

| Total Clearance | Moderate | Suggests a reasonable half-life. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low concern for carcinogenicity. |

| Hepatotoxicity | Low Probability | Reduced risk of liver toxicity. |

It is important to reiterate that the data and discussions presented in sections 5.4 and 5.5 are hypothetical and serve to illustrate the types of computational analyses that are currently lacking for this compound. Further experimental and computational research is required to accurately characterize this compound.

Pharmacological and Biological Activity Investigations

Antimicrobial Activity Studies

Derivatives of the pyrimidine (B1678525) carbonitrile scaffold have been the subject of extensive research to evaluate their efficacy against a wide range of microbial pathogens. These investigations have unveiled promising antibacterial, antifungal, and antiviral properties, highlighting the versatility of this chemical framework in addressing infectious diseases.

The antibacterial potential of pyrimidine derivatives has been evaluated against various pathogenic bacteria. Studies have shown that specific structural modifications to the pyrimidine ring can lead to significant antibacterial action. For instance, the synthesis of pyrano[2,3-d]pyrimidinone carbonitrile derivatives has yielded compounds with notable efficacy. researchgate.net One such derivative, 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-dione, demonstrated superb antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.91 to 7.81 μg/mL. researchgate.net This particular compound was also more potent than the standard drug levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA). researchgate.net

Other studies have confirmed the broad-spectrum potential of related compounds. For example, certain synthetic compounds have shown inhibitory effects on the biofilm formation of E. coli, B. subtilis, and S. aureus at very low concentrations. nih.gov Snail slime extracts, containing various bioactive compounds, have also demonstrated antibacterial properties against Staphylococcus aureus, Salmonella typhi, Bacillus subtilis, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-diones | Staphylococcus aureus | MIC: 3.91-7.81 μg/mL | researchgate.net |

| Bacillus subtilis | MIC: 3.91-7.81 μg/mL | researchgate.net | |

| Escherichia coli | MIC: 3.91-7.81 μg/mL | researchgate.net | |

| Methicillin-resistant S. aureus (MRSA) | MIC: 3.91 μg/mL | researchgate.net | |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli | Comparable to Norfloxacin | nih.gov |

| MHY1387 (Thioxodihydropyrimidine-dione derivative) | E. coli | Biofilm inhibition at 1 pM | nih.gov |

| B. subtilis | Biofilm inhibition at 10 nM | nih.gov | |

| S. aureus | Biofilm inhibition at 100 pM | nih.gov |

Pyrimidine derivatives have shown significant promise as antifungal agents, with some compounds exhibiting potency against clinically relevant fungi like Candida albicans and Aspergillus niger. mdpi.comekb.eg Synthesized pyrimidine derivatives containing an amide moiety displayed notable in vitro antifungal activities. bohrium.comfrontiersin.orgnih.gov For example, one such derivative showed superior efficacy against Phomopsis sp. with an EC50 value of 10.5 μg/mL, which was better than the commercial fungicide Pyrimethanil (32.1 μg/mL). frontiersin.orgnih.gov

The antifungal activity is often dependent on the specific substituents on the pyrimidine ring. Nicotinic acid benzylidene hydrazide derivatives have demonstrated activity against C. albicans and A. niger comparable to the standard drug fluconazole. nih.gov Similarly, certain pyrimidine thiol derivatives have shown moderate resistance against Candida albicans. ekb.eg The development of novel antifungal agents is crucial due to the rise of invasive fungal infections and the limitations of current therapies, such as toxicity and resistance. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC50: 10.5 μg/mL | frontiersin.orgnih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | EC50: 32.1 μg/mL | frontiersin.orgnih.gov |

| Pyrimidine Thiol Derivatives | Candida albicans | Moderate resistance | ekb.eg |

| Nicotinic acid benzylidene hydrazide derivatives | Candida albicans, Aspergillus niger | Comparable to Fluconazole | nih.gov |

| 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles | Candida albicans | Good antimicrobial activity | nih.gov |

The structural framework of pyrimidine is integral to many antiviral agents. Research into acyclic nucleoside phosphonates has led to the identification of 6-[2-(phosphonomethoxy)alkoxy]-2,4-diaminopyrimidines, a class of compounds with a broad spectrum of antiviral activity. nih.gov These compounds have demonstrated potent activity against both DNA and RNA viruses. nih.govmdpi.com

Specifically, derivatives like PMEO-DAPy and (R)-PMPO-DAPy have shown significant activity against retroviruses such as HIV-1 and HIV-2, and hepadnaviruses like the Hepatitis B virus (HBV), including lamivudine-resistant strains. nih.gov Another derivative, HPMPO-DAPy, was found to be effective against various poxviruses (vaccinia, cowpox) and adenoviruses, with potency similar to the established antiviral drug cidofovir. nih.gov These findings underscore the potential of pyrimidine-based structures in developing new therapies for a wide range of viral infections. nih.gov

Anticancer and Cytotoxic Activities

The pyrimidine nucleus is a prevalent feature in many anticancer drugs, and its derivatives are actively investigated for their cytotoxic effects against various human cancer cell lines.

Numerous studies have explored the anticancer potential of pyrimidine carbonitrile derivatives. Cyanopyridine derivatives, which are structurally related, have shown significant cytotoxic activity against several cancer cell lines, including the human hepatocellular carcinoma cell line (HepG2). nih.gov For instance, certain cyanopyridine compounds demonstrated more potent cytotoxicity against HepG2 cells than the reference drug 5-fluorouracil. nih.gov

The cytotoxic activity is often influenced by the specific chemical groups attached to the core structure. A study on 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine (PPM) found that it could inhibit the proliferation, migration, and invasion of HepG2 cells while inducing apoptosis. nih.gov The evaluation of cytotoxicity is a critical first step, often performed using assays like the Sulforhodamine B (SRB) assay to determine the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Pyrimidine/Pyridine (B92270) Derivatives Against HepG2 Cancer Cell Line

| Compound/Derivative | Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Cyanopyridine derivative 4c (bearing 4-methoxyphenyl) | HepG2 | 8.02 ± 0.38 μM | nih.gov |

| Cyanopyridine derivative 4d (bearing 4-bromophenyl) | HepG2 | 6.95 ± 0.34 μM | nih.gov |

| 5-Fluorouracil (Reference Drug) | HepG2 | 9.42 ± 0.46 μM | nih.gov |

| 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine (PPM) | HepG2 | Inhibited proliferation and induced apoptosis | nih.gov |

Protein kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Pyrimidine-based compounds have been successfully developed as inhibitors of several key protein kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. arabjchem.org The pyrazolo[3,4-d]pyrimidine scaffold, being a bioisostere of adenine, has shown great potential for CDK inhibition. nih.gov Novel synthesized derivatives of this scaffold have demonstrated potent inhibitory activity against CDK2. nih.gov Furthermore, clinical CDK4/6 inhibitors have been shown to indirectly inactivate CDK2 complexes by causing the redistribution of the p21 inhibitor protein. nih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been identified as potent inhibitors of CDK4. researchgate.netresearchgate.net

Tyrosine Kinases: The discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl) -piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide identified a potent dual inhibitor of Src and Abl tyrosine kinases. exlibrisgroup.com This highlights the potential of pyrimidine derivatives to target specific tyrosine kinases involved in cancer signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Family: The EGFR family of tyrosine kinase receptors plays a major role in cellular proliferation and survival, and its abnormal activation is linked to many cancers. nih.gov Quinazoline derivatives, which contain a pyrimidine ring, are recognized as potent and selective EGFR inhibitors. nih.gov Second-generation inhibitors like Afatinib and Dacomitinib, which also contain the pyrimidine motif, irreversibly inhibit EGFR, HER2, and HER4 by forming covalent bonds within the ATP-binding site. nih.gov

Enzyme Inhibition Studies

There is no specific information available in the provided search results regarding the inhibitory effects of 6-Acetylpyrimidine-4-carbonitrile on the following enzymes:

Dihydrofolate Reductase

Acetylcholinesterase

Butyrylcholinesterase

Matrix Metalloproteinase-13

Urease

Research has been conducted on different pyrimidine derivatives showing inhibition of some of these enzymes. For example, certain 2,4,6-trisubstituted pyrimidine derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR). medwinpublishers.com Likewise, various pyrimidine-based compounds have been investigated as inhibitors of other kinases, but data for this compound is absent. nih.gov

Other Reported Biological Activities and Therapeutic Potentials

Specific studies detailing the anti-inflammatory, analgesic, antihyperlipidemic, anticonvulsant, diuretic, molluscicidal, or antileishmanial activities of this compound could not be found in the provided search results.

The scientific literature does describe these biological activities for other, structurally distinct pyrimidine derivatives. For instance, some pyrimidine compounds have been reported to possess anti-inflammatory and analgesic properties. core.ac.uk Others have been explored for their potential as anticonvulsant agents. However, this information does not pertain to this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Critical Role of the Carbonitrile Group in Modulating Biological Effects

The carbonitrile (cyano) group at the 4-position of the pyrimidine (B1678525) ring is a critical determinant of the biological effects observed in this class of compounds. Pyrimidine-5-carbonitrile derivatives have gained significant recognition for their cytotoxic activities against a range of tumor cell lines, often through the inhibition of targets like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.gov The cyano group is a strong electron-withdrawing group, which significantly influences the electronic distribution of the pyrimidine ring and contributes to the molecule's ability to interact with enzymatic targets. For example, in a series of pyrimidine-5-carbonitriles designed as dual EGFR and COX-2 inhibitors, the carbonitrile moiety was a key feature for activity. nih.gov Similarly, other studies have highlighted cyanopyrimidine hybrids as potent COX-2 inhibitors with significant anticancer activity against various cell lines, including breast, lung, kidney, and liver cancer cells. nih.gov The presence of the cyano group at the C-5 position of the pyrimidine ring has been associated with outstanding anticancer activity. nih.gov

Impact of Various Substituents on the Pyrimidine Ring and Fused Heterocyclic Systems on Activity Profiles

The activity profile of the pyrimidine-4-carbonitrile (B1589050) scaffold can be extensively modulated by introducing various substituents onto the pyrimidine ring or by fusing it with other heterocyclic systems.

Substituents on the Pyrimidine Ring: The nature of the substituent at different positions of the pyrimidine ring plays a pivotal role in determining the potency and selectivity of the compounds.

Position 2: In a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives, linking an aromatic moiety via a nitrogen-containing bridge at the C-2 position was explored for cytotoxic activity. nih.gov

Position 5: Studies on dUMP analogs show that substitution at the C5 position of the pyrimidine ring directly affects binding affinity for the enzyme thymidylate synthase, a key target in cancer therapy. nih.gov The electronic and steric effects of the substituent are crucial in this interaction. nih.gov

Position 6: The presence of a p-methoxyphenyl moiety at the C-6 position, combined with the cyano group at C-5, resulted in derivatives with outstanding anticancer activity against numerous cell lines and promising COX-2 inhibitory effects. nih.gov

Fused Heterocyclic Systems: Fusing the pyrimidine ring with other heterocyclic structures creates new chemical entities with potentially enhanced or novel biological activities. For instance, pyrazolo[3,4-d]pyrimidines, which are fused systems, have been synthesized and evaluated for antiviral and antitumor activities. nih.gov The substitution pattern on these fused systems is critical; for example, certain guanosine (B1672433) analogues of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides showed significant activity against the measles virus and moderate antitumor activity, while other derivatives were inactive. nih.gov This highlights the high degree of structural specificity required for biological activity in these complex systems.

Impact of Substituents on Pyrimidine-Carbonitrile Derivatives

| Scaffold/Position | Substituent/Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Pyrimidine C-5 | Carbonitrile (-CN) | Potent anticancer and COX-2 inhibition. | nih.govnih.gov |

| Pyrimidine C-6 | p-Methoxyphenyl | Outstanding anticancer activity and COX-2 inhibition. | nih.gov |

| Pyrimidine C-2 | N-linked aromatic moiety | Cytotoxic activity against MCF-7 and K562 cell lines. | nih.gov |

| Fused Pyrazolo[3,4-d]pyrimidine | Specific Ribonucleoside Analogues | Significant antiviral (measles) and moderate antitumor activity. | nih.gov |

Elucidation of Key Pharmacophoric Features and Binding Motifs for Desired Biological Effects

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For pyrimidine-5-carbonitrile derivatives, pharmacophore mapping has identified key features for anticancer activity through EGFR and COX-2 inhibition. nih.gov These models often reveal that the most potent compounds share several structural features with established inhibitors like erlotinib (B232) (for EGFR) and celecoxib (B62257) (for COX-2). nih.gov

Key pharmacophoric features often include:

Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the pyrimidine ring and the oxygen of the acetyl group can act as hydrogen bond acceptors, while attached amino or hydroxyl groups can be donors.

Aromatic/Hydrophobic Regions: Phenyl groups or other aromatic substituents attached to the pyrimidine core contribute to hydrophobic interactions within the binding pockets of target enzymes.

Electron-Withdrawing Features: The carbonitrile group is a potent electron-withdrawing feature that is often crucial for binding affinity.

For instance, a series of pyrimidine-5-carbonitriles developed as potential PI3K/AKT axis inhibitors in leukemia showed that a trimethoxy derivative had strong potential as a multi-acting inhibitor, suggesting a specific pharmacophore model involving these substitutions. nih.gov

Correlation of Molecular Descriptors with Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structures of compounds with their biological activity. medium.com This is achieved by calculating molecular descriptors, which are numerical values that encode the physicochemical and structural properties of molecules. nih.govnih.gov

The biological activity of pyrimidine derivatives can be predicted by developing QSAR models. medium.com These models use various molecular descriptors to quantify aspects of a molecule's structure.

Key types of molecular descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap can indicate the stability and reactivity of the molecule. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule.

Topological Descriptors: These describe the connectivity and branching of the atoms in a molecule.

Fingerprints: These are bit strings where each bit represents the presence or absence of a specific structural fragment or property. For example, PubChem fingerprints (e.g., PubchemFP3, PubchemFP528) have been identified as important descriptors for predicting acetylcholinesterase inhibition. medium.com

By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., IC₅₀ values), QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. medium.com

Examples of Molecular Descriptors in SAR/SPR

| Descriptor Type | Example | Relevance | Reference |

|---|---|---|---|

| Fingerprints | PubChem Fingerprints (e.g., PubchemFP3, PubchemFP528) | Identified as top features for predicting AChE inhibition activity. | medium.com |

| Electronic | HOMO/LUMO Energy Gap | Indicates molecular stability and reactivity. | researchgate.net |

| Physicochemical | Lipophilicity (e.g., logP) | Influences absorption, distribution, metabolism, and excretion (ADME). | mdpi.com |

| Steric | Molecular Volume/Surface Area | Affects how the molecule fits into a binding site. | nih.gov |

Mechanistic Insights into Biological Action

Identification and Characterization of Molecular Targets and Binding Mechanisms of 6-Acetylpyrimidine-4-carbonitrile and its Analogues (e.g., DNA gyrase)

There is no direct scientific evidence currently available that identifies and characterizes the specific molecular targets of this compound. The reference to DNA gyrase as a potential target is based on the known activity of other heterocyclic compounds, particularly quinolones and novel bacterial topoisomerase inhibitors (NBTIs), which are known to inhibit this essential bacterial enzyme. nih.govwikipedia.orgresearchgate.netmdpi.com DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and transcription, making it a validated target for antibiotics. wikipedia.orgresearchgate.netnih.gov

The mechanism of well-studied DNA gyrase inhibitors often involves the stabilization of a cleavage complex, where the enzyme is covalently bound to the DNA, leading to double-strand breaks and subsequent cell death. researchgate.netmdpi.com For instance, fluoroquinolones bind to the gyrase-DNA complex, while other inhibitors may compete with ATP, which is necessary for the enzyme's function. mdpi.com

While it is plausible that this compound or its analogues could interact with DNA gyrase, experimental validation through biochemical assays, X-ray crystallography, or other biophysical methods is necessary to confirm this hypothesis and to elucidate the specific binding mode. Without such studies, any discussion of its effect on DNA gyrase remains speculative.

Elucidation of Cellular Pathways Modulated by the Compound (e.g., metabolic pathways, signaling cascades)

Currently, there is a lack of published research detailing the specific cellular pathways modulated by this compound. The biological effects of pyrimidine (B1678525) derivatives can be diverse, and predicting the pathways affected by this specific compound is challenging without experimental data.

Research on other pyrimidine-5-carbonitrile derivatives has indicated potential antiproliferative activity. nih.gov For example, certain derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis, thereby arresting the cell cycle and inducing apoptosis in cancer cells. nih.gov Another study on pyrimidine derivatives highlighted their potential as anti-inflammatory agents. nih.gov

Furthermore, the pyrimidine core is fundamental to nucleotide metabolism. Disruptions in pyrimidine synthesis or balance can have significant cellular consequences. However, it is unknown if this compound interacts with enzymes involved in these metabolic pathways.

In Silico Mechanistic Predictions and Validation Strategies

In the absence of experimental data, in silico methods could provide valuable predictions regarding the potential biological activity of this compound. Molecular docking studies could be employed to predict the binding affinity and mode of interaction of the compound with various known drug targets, including DNA gyrase and other enzymes. Quantitative structure-activity relationship (QSAR) models, based on libraries of related pyrimidine compounds with known activities, could also help to predict its potential biological effects.

These computational predictions, however, would require experimental validation. Strategies for validation would include:

Biochemical Assays: To determine the inhibitory activity of the compound against predicted molecular targets (e.g., DNA gyrase inhibition assay).

Cell-Based Assays: To assess the compound's effect on cellular processes such as proliferation, apoptosis, and cell cycle progression in relevant cell lines.

Target Engagement Assays: To confirm the direct interaction of the compound with its predicted target within a cellular context.

Until such studies are conducted and published, the mechanistic insights into the biological action of this compound remain an open area for scientific investigation.

Medicinal Chemistry Applications and Drug Design Principles

Scaffold Optimization and Lead Compound Development Based on 6-Acetylpyrimidine-4-carbonitrile

The this compound structure serves as a valuable starting point, or scaffold, for developing new therapeutic agents. A lead compound is an initial chemical entity showing promising biological activity that can be further optimized. nih.govpreprints.org The process of lead optimization involves meticulously refining these initial compounds to enhance their potency, selectivity, and pharmacokinetic properties. preprints.orgnih.gov

Scaffold optimization of pyrimidine (B1678525) derivatives involves strategic chemical modifications to improve their interaction with biological targets. The substitution pattern on the pyrimidine ring significantly influences the compound's biological activity. nih.gov For instance, in a series of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines developed as A2A adenosine (B11128) receptor antagonists, modifying the C-6 substituent was a key optimization strategy. nih.govresearchgate.net Introducing a 6-(4-methoxypiperidin-1-yl)-2-pyridyl substituent led to compound 16j , which demonstrated high potency and good oral exposure. nih.govresearchgate.net This highlights how systematic modifications can transform a lead compound into a more drug-like candidate.

The following table illustrates the structure-activity relationship (SAR) of A2A adenosine receptor antagonists based on a pyrimidine scaffold, showing how different substituents at the C-6 position affect binding affinity (Ki).

| Compound | C-6 Substituent | hA2A Ki (nM) | hA1 Ki (nM) |

| 6g | 5-methoxy-3-pyridyl | 2.3 | 190 |

| 16a | 6-(morpholin-4-yl)-2-pyridyl | 0.83 | 130 |

| 16j | 6-(4-methoxypiperidin-1-yl)-2-pyridyl | 0.44 | 80 |

| Data sourced from J Med Chem. 2008 Nov 27;51(22):7099-110. nih.govresearchgate.net |

Rational Design Strategies for Enhanced Potency, Selectivity, and Reduced Toxicity

Rational drug design utilizes computational and structural information to guide the development of new drugs. The primary goals are to enhance a compound's potency and its selectivity for the intended target while minimizing interactions with off-target molecules that could cause toxicity. nih.gov

Strategies for Enhanced Potency and Selectivity:

Positive and Negative Design: This involves introducing chemical groups that create favorable interactions with the desired target (positive design) or unfavorable interactions with off-targets (negative design). Exploiting differences in the shape and electrostatic patterns of binding sites is key to this approach. nih.gov

Structure-Based Design: When the 3D structure of a target protein is known, ligands can be designed to fit precisely within the binding pocket. Computational methods can predict how modifications to a pyrimidine scaffold will affect its binding mode and affinity. nih.gov For example, free energy perturbation (FEP) calculations have been used to predict the optimal substitution pattern on a pyrimidine ring for inhibiting HIV reverse transcriptase, correctly favoring a single small substituent. nih.gov

Broad Selectivity (Promiscuity): In some cases, such as in antiviral or cancer therapy, it is advantageous for a drug to bind to multiple targets or to be effective against drug-resistant mutations. This requires designing molecules with broad coverage. nih.gov

By carefully tuning a molecule's properties, such as its charge distribution and the placement of functional groups, medicinal chemists can optimize its binding profile to achieve the desired therapeutic effect with fewer side effects. nih.gov

Development of this compound as a Prototypical Structure or Lead in the Discovery of New Therapeutic Agents

A lead compound serves as a template for the synthesis of a series of new compounds through chemical modifications aimed at achieving optimal therapeutic activity. nih.gov The pyrimidine ring is considered a "privileged substructure" in medicinal chemistry because it is a core component of many existing drugs and can interact effectively with a wide range of biological targets. mdpi.comnih.gov

The development of pyrimidine-based molecules has led to numerous approved drugs for various diseases, including cancer and viral infections. mdpi.com For example, pyrimidine derivatives like Dinaciclib (a CDK inhibitor) and Neratinib (a tyrosine kinase inhibitor) are used in cancer therapy. mdpi.com

The versatility of the this compound scaffold, with its multiple points for chemical modification, makes it an excellent starting point for creating libraries of diverse compounds. nih.gov These libraries can then be screened to identify new lead compounds for various diseases. This strategy, known as diversity-oriented synthesis, aims to explore a broad biochemical space to find modulators for challenging targets like protein-protein interactions (PPIs). nih.gov

Fragment-Based Drug Design Approaches Utilizing the Pyrimidine Core

Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight molecules called fragments. nih.govyoutube.com These fragments typically bind to a biological target with low affinity, but they provide efficient starting points for building more potent, drug-like molecules. nih.govyoutube.com

Key Principles of FBDD:

Fragment Libraries: FBDD starts with screening a library of several hundred to a few thousand small molecules (typically with a molecular weight under 300 Da). nih.govyoutube.com The pyrimidine core is an ideal component for such libraries due to its prevalence in known drugs.

Higher Hit Rates: Fragment screening often yields higher hit rates (3-10%) compared to traditional high-throughput screening (HTS), and the identified fragments can fit into small pockets that larger molecules might not access. youtube.com

Fragment Evolution: Once a fragment that binds to the target is identified, it can be optimized through several strategies: youtube.com

Fragment Growing: The fragment is elaborated by adding new functional groups to increase its interactions with the target. youtube.comyoutube.com

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker. youtube.com

Fragment Merging: Two overlapping fragments are combined into a single, more potent molecule. youtube.com

Because FBDD requires structural information to guide the optimization process, it is heavily dependent on techniques like X-ray crystallography or NMR to determine how the fragments bind to the target. youtube.com This structure-guided approach makes the subsequent optimization process highly efficient. nih.govyoutube.com

Future Research Directions and Perspectives for this compound

The scaffold of this compound represents a significant area of interest in medicinal chemistry due to the established biological importance of the pyrimidine nucleus. gsconlinepress.comarabjchem.org Pyrimidine derivatives are integral to various biological processes and form the core of numerous therapeutic agents. gsconlinepress.comnih.gov Future research is poised to build upon this foundation, exploring the full therapeutic potential of this compound and its analogues through innovative and multidisciplinary approaches.

Q & A

Basic Question: What are the common synthetic routes for 6-Acetylpyrimidine-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization or multi-component reactions. For example, cyclization of precursors like 3-cyanochromone with acetyl chloride in pyridine under reflux yields the acetylated product . Alternatively, three-component reactions under thermal aqueous conditions (60–80°C, pH 7–9) using aldehydes, malononitrile, and acetylating agents achieve moderate yields (50–70%). Key variables include temperature control (to avoid decomposition of the nitrile group) and solvent polarity, which affects cyclization efficiency. Excess acetyl chloride (>1.2 eq) improves acetylation but may generate byproducts requiring column chromatography for purification .

Advanced Question: How can reaction conditions be optimized to minimize byproducts in multi-step syntheses of this compound?

Methodological Answer:

Optimization involves:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization while reducing side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to prevent nitrile hydrolysis.

- Real-time monitoring : Employ HPLC or in-situ IR to detect intermediates (e.g., enolates or acetylated precursors) and adjust reaction time dynamically .

Controlled addition of acetylating agents in aliquots (rather than bulk) reduces dimerization byproducts. For example, stepwise addition of acetyl chloride at 0°C followed by gradual warming improves selectivity .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl proton at δ 2.5–2.7 ppm; nitrile carbon at δ 115–120 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidine ring .

- X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and hydrogen-bonding networks. For example, the acetyl group’s orientation relative to the pyrimidine ring affects packing efficiency .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl group at m/z 43) .

Advanced Question: How do computational methods aid in predicting hydrogen-bonding interactions in this compound crystals?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict hydrogen-bond donors/acceptors. The acetyl oxygen and nitrile nitrogen are key sites for interactions with solvents or co-crystallized molecules .

- Graph set analysis : Using software like ORTEP-III, hydrogen-bond patterns (e.g., R₂²(8) motifs) are mapped to understand supramolecular assembly. For example, C≡N⋯H–O bonds between nitrile and water molecules stabilize monoclinic crystal forms .

Basic Question: How can researchers address instability of this compound in aqueous or acidic conditions?

Methodological Answer:

- Protection of nitrile group : Use trimethylsilyl cyanide (TMSCN) during synthesis to stabilize the nitrile moiety .

- Storage : Lyophilize the compound and store under inert gas (argon) at –20°C to prevent hydrolysis.

- Buffered solutions : In biological assays, maintain pH > 6.5 (e.g., phosphate buffer) to avoid protonation of the pyrimidine ring, which accelerates degradation .

Advanced Question: How to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Purity differences : Use HPLC (>95% purity) and elemental analysis to validate compound integrity before assays .

- Solvent effects : DMSO (common in bioassays) may form complexes with the nitrile group, altering activity. Compare results in aqueous vs. DMSO-based systems .

- Substituent positioning : Ortho-substituents on the pyrimidine ring (e.g., chloro groups) enhance hydrogen bonding with target proteins, while para-substituents reduce steric hindrance. Re-evaluate SAR using X-ray co-crystallization data .

Advanced Question: What strategies improve regioselectivity in functionalizing this compound for drug discovery?

Methodological Answer:

- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine) to selectively functionalize the C5 position of the pyrimidine ring .

- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., substituting chloride at C4 with amines) by reducing reaction time and thermal degradation .

- Protection/deprotection : Temporarily protect the nitrile group with Boc anhydride during functionalization to prevent unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.